1,1':3',1'':4'',1'''-Quaterphenyl
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Description
“1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl” is a chemical compound with the molecular formula C24H18 . It is a type of polyphenylene, which are a class of polymers that consist of phenylene groups connected by carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl” consists of four phenyl rings connected in a linear fashion . The compound has a molecular weight of 306.3997 g/mol .
Physical And Chemical Properties Analysis
“1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl” has a molecular weight of 306.4 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 498.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 100.0±0.3 cm3 .
Scientific Research Applications
Oligomerization and Synthesis:
- Percec and Okita (1993) demonstrated the synthesis of various isomeric dichloroquaterphenyls and their oligomerization using Ni(0) catalysis, yielding soluble oligophenylenes. This work contributes to the understanding of polymer science and material synthesis techniques (Percec & Okita, 1993).
Liquid Crystal and Chiral Materials:
- Kula, Herman, and Chojnowska (2013) developed chiral terphenyl- and quaterphenyl-based diesters with potential applications in liquid crystal technologies and optical materials. They observed that these compounds exhibit good solubility and moderate helical twisting power in liquid crystalline host mixtures (Kula, Herman, & Chojnowska, 2013).
Solid-State Blue Emitters:
- A study by Fu, Zhang, Yan, and Zhao (2012) revealed that laterally substituted p-quaterphenyls with dimesitylboryl groups are promising as solid-state blue emitters. They are characterized by efficient intramolecular charge-transfer emissions, high thermal stability, and good oxidation-reduction reversibility (Fu, Zhang, Yan, & Zhao, 2012).
Molecular Fractals and Surface Assembly:
- Shang et al. (2015) explored the use of quaterphenyl derivatives in assembling molecular Sierpiński triangle fractals on a Ag(111) surface. This study highlights the potential of quaterphenyls in nanotechnology and surface science (Shang et al., 2015).
Monofunctionalized Derivatives:
- Wallmann, Schiek, Koch, and Lützen (2008) developed a methodology for synthesizing monofunctionalized p-quaterphenyls. These derivatives have implications in the creation of self-assembled nanoaggregates with potential applications in nanotechnology and optics (Wallmann, Schiek, Koch, & Lützen, 2008).
Thermophysical Properties:
- Saito et al. (1994) measured the heat capacity of crystalline 4,4'''-difluoro-p-quaterphenyl, providing insights into its phase transition and thermodynamic properties. This research is important for understanding the material properties of quaterphenyl derivatives (Saito et al., 1994).
Optoelectronic Applications:
- The electrical conductivity studies on p-quaterphenyl films by Tkaczyk (2000) are significant for understanding the charge transport mechanisms in these materials, which is crucial for their application in electronic devices (Tkaczyk, 2000).
properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-8-19(9-4-1)21-14-16-22(17-15-21)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGLMRCAOAALPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151438 |
Source
|
Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1':3',1'':4'',1'''-Quaterphenyl | |
CAS RN |
1166-19-4 |
Source
|
Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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